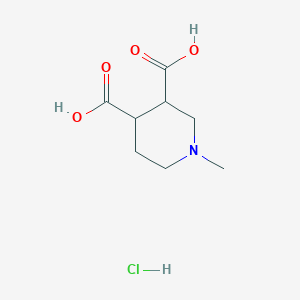
1-Methylpiperidine-3,4-dicarboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylpiperidine-3,4-dicarboxylic acid hydrochloride is a chemical compound with the molecular formula C8H14ClNO4 and a molecular weight of 223.65 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
The synthesis of 1-Methylpiperidine-3,4-dicarboxylic acid hydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the alkylation of piperidine with methyl iodide, followed by carboxylation to introduce the carboxylic acid groups. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Methylpiperidine-3,4-dicarboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically results in the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Methylpiperidine-3,4-dicarboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Methylpiperidine-3,4-dicarboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or ion channels, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Methylpiperidine-3,4-dicarboxylic acid hydrochloride can be compared with other similar compounds, such as:
1-Methylpiperidine-4-carboxylic acid hydrochloride: This compound has a similar structure but with only one carboxylic acid group.
N-Methylisonipecotic acid hydrochloride: Another related compound with a different substitution pattern on the piperidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C8H14ClNO4 |
|---|---|
Molecular Weight |
223.65 g/mol |
IUPAC Name |
1-methylpiperidine-3,4-dicarboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO4.ClH/c1-9-3-2-5(7(10)11)6(4-9)8(12)13;/h5-6H,2-4H2,1H3,(H,10,11)(H,12,13);1H |
InChI Key |
ZVXJVKNHOBDAJP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C(C1)C(=O)O)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



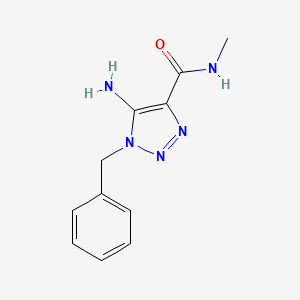
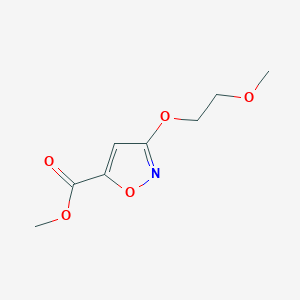
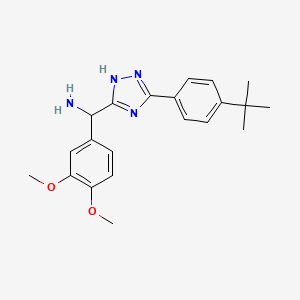
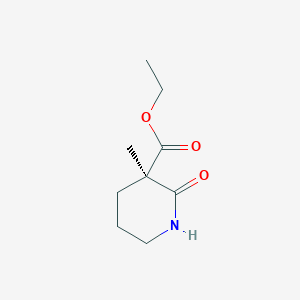
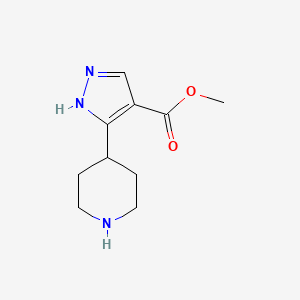
![7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepine](/img/structure/B11777475.png)
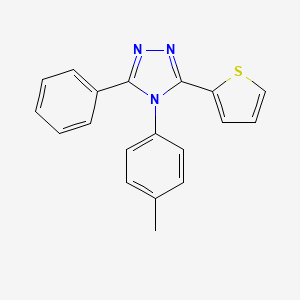

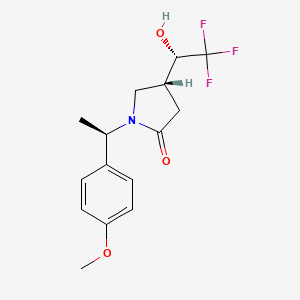
![8-Cyclopropyl-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine](/img/structure/B11777487.png)
![1-Benzyl-N-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11777489.png)

![7-Chloro-4-ethoxy-2-hydrazinylbenzo[d]thiazole](/img/structure/B11777503.png)
